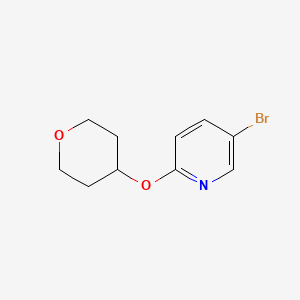

5-Bromo-2-(tétrahydro-2H-pyran-4-yloxy)pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives has been explored in various studies. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions using different alkyl dibromide agents. This method has led to the creation of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which have been characterized by NMR spectroscopy and confirmed using X-ray crystallography . Another study reported the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives, starting with the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and subsequent copper-catalyzed coupling reactions with various sulfonamide derivatives .

Molecular Structure Analysis

The molecular structures of some derivatives have been elucidated using monocrystalline X-ray crystallography. For instance, the structures of certain imidazo[4,5-b]pyridine derivatives were confirmed, and their intermolecular contacts were analyzed through Hirshfeld surface analysis . In another study, the crystal structures of new pyridine derivatives were presented, highlighting the orientation of substituent groups and bond angles, which are crucial for understanding their reactivity .

Chemical Reactions Analysis

The reactivity of these pyridine derivatives has been investigated in various chemical reactions. For example, the conversion of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine to other substituted pyridines demonstrates the potential of these compounds as precursors for new ligands . Additionally, the use of 4-bromo-3-formyl-substituted dihydropyrrole as a synthon for the synthesis of disubstituted nitroxides indicates the versatility of brominated pyridine derivatives in synthesizing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structures. For instance, the differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group in pyridin-2-ylboron derivatives affect their stability and reactivity . The photoluminescent properties of certain complexes with pyridine derivatives have also been studied, revealing their potential applications in materials science .

Applications De Recherche Scientifique

Synthèse Organique

5-Bromo-2-(tétrahydro-2H-pyran-4-yloxy)pyridine: est un bloc de construction polyvalent en synthèse organique. Ses motifs bromo et pyran servent de sites réactifs pour diverses transformations chimiques. Par exemple, il peut subir des réactions de couplage de Suzuki pour former des composés biaryles, qui sont cruciaux dans le développement de produits pharmaceutiques et d'agrochimiques .

Chimie Médicinale

En chimie médicinale, ce composé est utilisé pour synthétiser des médicaments à petites molécules. Sa structure se prête à des modifications qui peuvent conduire à la découverte de nouveaux agents thérapeutiques. Une application potentielle est le développement d'agonistes du récepteur de la mélanocortine-4, qui sont des traitements prometteurs pour la dysfonction sexuelle .

Safety and Hazards

Mécanisme D'action

Mode of Action

Like many brominated compounds, it may interact with its targets through covalent bonding, which can lead to changes in the target’s function .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

The molecular and cellular effects of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine’s action are currently unknown. More research is needed to understand the compound’s biological activity and potential therapeutic effects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Propriétés

IUPAC Name |

5-bromo-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTXTBRJCPHMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620000 | |

| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

494772-07-5 | |

| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)